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Compound of Interest

Compound Name:
N-(2-fluoro-5-

nitrophenyl)acrylamide

CAS No.: 1156158-72-3

Cat. No.: B1490519

Get Quote

The Case of N-(2-Fluoro-5-nitrophenyl)acrylamide
Introduction & Mechanistic Rationale
In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—typically a Michael

acceptor—is the engine of efficacy. While the non-covalent scaffold dictates binding affinity (

), the warhead determines the rate of inactivation (

).

N-(2-fluoro-5-nitrophenyl)acrylamide represents a highly specialized class of "tuned"

electrophiles. Unlike unsubstituted phenylacrylamides, which often display sluggish reactivity

toward cysteine thiols (

min), this scaffold incorporates two distinct electron-withdrawing groups (EWGs) to dramatically
lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the acrylamide

-carbon.
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Why this specific scaffold?

The 5-Nitro Group (

): Exerts a powerful inductive electron-withdrawing effect from the meta position relative to
the amide nitrogen. This pulls electron density away from the amide, reducing the nitrogen's
ability to donate lone-pair density into the carbonyl, thereby increasing the electrophilicity of
the conjugated double bond.

The 2-Fluoro Group (

): Located at the ortho position, the fluorine atom exerts a strong inductive withdrawal.
Additionally, it can form an intramolecular hydrogen bond with the amide NH, locking the
conformation and further polarizing the carbonyl bond.

This combination creates a "hot" warhead suitable for targeting cysteines with lower

nucleophilicity or those located in transiently accessible pockets.

Electronic Structure & Reactivity Profiling
The reactivity of N-arylacrylamides follows Hammett linear free energy relationships. The

reaction proceeds via a Michael addition (conjugate addition) where a thiolate anion attacks the

-carbon.[1][2][3]

Mechanism of Action
The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the N-(2-
fluoro-5-nitrophenyl)acrylamide warhead.
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Caption: Step-wise mechanism of Michael addition. The electron-withdrawing nitro and fluoro

groups stabilize the transition state and the developing negative charge on the enolate

intermediate.
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Experimental Protocols
To validate the reactivity of this warhead, we employ two pillar protocols: Chemical Synthesis

and the Glutathione (GSH) Reactivity Assay.

A. Synthesis of N-(2-Fluoro-5-nitrophenyl)acrylamide
Reagents:

2-Fluoro-5-nitroaniline (1.0 eq)

Acryloyl chloride (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Dichloromethane (DCM), anhydrous

Protocol:

Setup: Charge a flame-dried round-bottom flask with 2-fluoro-5-nitroaniline (5 mmol) and

anhydrous DCM (20 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

Base Addition: Add DIPEA (7.5 mmol) dropwise via syringe.

Acylation: Add acryloyl chloride (6 mmol) dropwise over 10 minutes. The reaction is

exothermic; maintain temperature < 5°C to prevent polymerization.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor

consumption of aniline by TLC (Hexane:EtOAc 7:3).

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with

1M HCl (to remove unreacted aniline) and brine.

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography

(SiO₂).

Validation: Confirm structure via ¹H-NMR (look for characteristic acrylamide vinyl protons at

5.8–6.5 ppm) and LC-MS.
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B. Glutathione (GSH) Reactivity Assay (Kinetic Profiling)
This assay determines the half-life (

) of the warhead in the presence of a physiological nucleophile.

Reagents:

Test Compound (10 mM stock in DMSO)

Reduced Glutathione (GSH) (100 mM stock in water)

Phosphate Buffer (PBS), pH 7.4

Internal Standard (e.g., Indomethacin or Warfarin)

Protocol:

Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH

(1:10 ratio to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 10% DMSO.

Incubation: Incubate at 37°C.

Sampling: At time points

min, remove an aliquot.

Quenching: Immediately quench the aliquot with 1% Formic Acid/Acetonitrile containing the

Internal Standard.

Analysis: Analyze via UPLC-MS/MS. Monitor the disappearance of the parent mass [M+H]⁺

and the appearance of the GSH-adduct [M+307+H]⁺.

Data Analysis Workflow:
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Caption: Analytical workflow for determining intrinsic reactivity (

).

Data Interpretation & Expected Results
The N-(2-fluoro-5-nitrophenyl)acrylamide is expected to exhibit rapid kinetics compared to

standard warheads.

Comparative Reactivity Table (Predicted/Literature Ranges):
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Warhead
Scaffold

Substituents
Electronic
Effect

Approx.[4]
GSH

(pH 7.[5]4)

Reactivity
Class

N-

Phenylacrylamid

e

None Baseline > 180 min Low

N-(4-

Fluorophenyl)
4-F

Weak Inductive

(-I)
~ 120 min Moderate

N-(3-Nitrophenyl) 3-NO₂
Strong Inductive

(-I)
~ 30-60 min High

N-(2-F-5-NO₂-

phenyl)
2-F, 5-NO₂

Dual Withdrawal

(-I, -M)
< 15 min Very High

Interpretation:

High Reactivity Warning: A

of < 15 minutes indicates a potent electrophile. While excellent for modifying difficult
cysteines, this poses a risk of off-target toxicity (e.g., reaction with albumin or unintended
kinases).

Selectivity Strategy: To use this warhead safely, the non-covalent portion of the molecule

must have very high affinity and specificity for the target pocket (high

), ensuring the drug binds the target before it is consumed by cytosolic GSH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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